The chromene nucleus is a common structural motif in compounds that exhibit a variety of pharmacological activities. For instance, the molecule (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, denoted as 1c, has been shown to protect rat heart tissues from isoproterenol-induced toxicity. It does so by inhibiting the angiotensin-converting enzyme (ACE) and ameliorating the thrombolytic process, which suggests a potential anticoagulant role in acute myocardial infarction1. Similarly, the compound of interest may share a related mechanism due to its structural similarities, potentially acting as an ACE inhibitor and exerting cardioprotective effects.
Chromene derivatives have been identified as promising candidates in overcoming drug resistance in cancer therapy. The compound ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have shown the ability to selectively kill drug-resistant cancer cells over parent cancer cells, indicating their potential as anticancer agents2. This suggests that our compound of interest could also be explored for its efficacy in cancer treatment, particularly in cases where drug resistance is a significant barrier.
Nonsteroidal progesterone receptor agonists based on the chromene structure have been developed, with some showing greater in vitro activity than progesterone itself. These compounds have been verified in vivo using rodent models, indicating their potential as oral contraceptives or in hormone replacement therapy3. The compound of interest, with its chromene core, may also exhibit hormonal activity and could be investigated for similar applications.
Chromene derivatives have also been studied for their antioxidant properties. For example, 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant, has been synthesized and its oxidation behavior analyzed5. Given the structural similarities, the compound of interest may also serve as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
The synthesis and antitumor activity of benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs of acronycine have been explored, with some derivatives exhibiting submicromolar activities against cancer cell lines6. This highlights the potential of chromene derivatives in antitumor applications, and the compound of interest could be investigated for its antitumor properties.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: